molecular formula C10H14BrN3 B2910549 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide CAS No. 1909347-92-7

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide

Cat. No.: B2910549
CAS No.: 1909347-92-7
M. Wt: 256.147
InChI Key: BDNPGSCFTBWKQP-UHFFFAOYSA-N
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Description

The compound “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The structures of the intermediate compounds in the synthesis process were established on the basis of X-ray structural analysis . The structure of the final product, 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, was also confirmed by X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial action, as one study found that 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus . Additionally, given the wide range of biological activities of imidazo[1,2-a]pyridine derivatives, there could be potential for further medicinal applications .

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;/h2-4,7H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNPGSCFTBWKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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